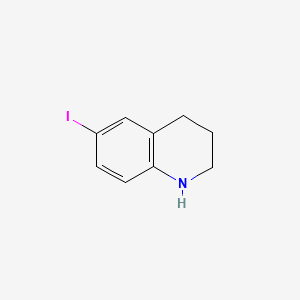
6-Iodo-1,2,3,4-tetrahydroquinoline
概要
説明
6-Iodo-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C9H10IN and a molecular weight of 259.09 . It is a derivative of tetrahydroquinoline, which is an organic compound that is the semi-hydrogenated derivative of quinoline .
Synthesis Analysis
The synthesis of 6-Iodo-1,2,3,4-tetrahydroquinoline involves the reaction of 1,2,3,4-Tetrahydroquinoline . A three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU to synthesize highly substituted 1,2,3,4-tetrahydroquinolines has been reported .Molecular Structure Analysis
The molecular structure of 6-Iodo-1,2,3,4-tetrahydroquinoline can be obtained from its MOL file . The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence .Chemical Reactions Analysis
The reaction of 6-Iodo-1,2,3,4-tetrahydroquinoline proceeded through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Physical And Chemical Properties Analysis
The boiling point of 6-Iodo-1,2,3,4-tetrahydroquinoline is predicted to be 324.9±31.0 °C, and its density is predicted to be 1.678±0.06 g/cm3 . Its pKa is predicted to be 4.17±0.20 .科学的研究の応用
NF-κB Inhibitors and Cytotoxic Agents : 1,2,3,4-Tetrahydroquinolines, including derivatives like 6-Iodo-1,2,3,4-tetrahydroquinoline, have been identified as potent inhibitors of LPS-induced NF-κB transcriptional activity. They show significant cytotoxicity against various human cancer cell lines (Jo et al., 2016).
Synthesis of Lipophilic Analogues : Novel synthetic strategies for tetrahydroquinolines and dihydroquinolines, including lipophilic 6-iodo analogues, have been developed. These compounds exhibit strong fluorescence, suggesting potential applications in materials science (Chisholm et al., 2016).
Ocular Hypotensive Action : Specific tetrahydroquinoline analogs, related to 6-Iodo-1,2,3,4-tetrahydroquinoline, have been synthesized and tested for their ocular hypotensive action in rabbits. The study suggests potential applications in treating conditions like glaucoma (Pamulapati & Schoenwald, 2011).
Molecular Iodine-Catalyzed Synthesis : A study describes a molecular iodine-catalyzed method for synthesizing 1,2,3,4-tetrahydroquinoline derivatives, suggesting a practical approach for producing such compounds, including 6-Iodo-1,2,3,4-tetrahydroquinoline (Lin et al., 2006).
Asymmetric Transfer Hydrogenation in Water : This process is significant in the synthesis of optically pure tetrahydroquinolines, which are essential in pharmaceutical and agrochemical industries (Wang et al., 2009).
Photoredox Catalysis : Iodo-Bodipys, which could potentially include 6-Iodo-1,2,3,4-tetrahydroquinoline derivatives, have been used as catalysts in photoredox catalytic organic reactions. These compounds show promising applications in organic synthesis (Huang & Zhao, 2013).
Intramolecular Coupling and Ring Formation : Palladium-catalyzed intramolecular coupling methods using aryl iodides, including 6-Iodo-1,2,3,4-tetrahydroquinoline, have been developed to synthesize carbo- and heterocycles, which are useful in various chemical syntheses (Lautens et al., 2005).
Safety And Hazards
特性
IUPAC Name |
6-iodo-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10IN/c10-8-3-4-9-7(6-8)2-1-5-11-9/h3-4,6,11H,1-2,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOGUQPNKCQMBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)I)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101296429 | |
| Record name | 1,2,3,4-Tetrahydro-6-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodo-1,2,3,4-tetrahydroquinoline | |
CAS RN |
193354-16-4 | |
| Record name | 1,2,3,4-Tetrahydro-6-iodoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193354-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-6-iodoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296429 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


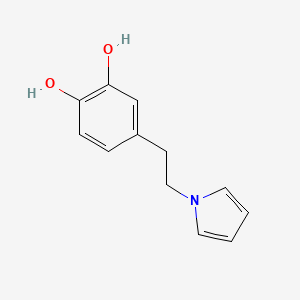
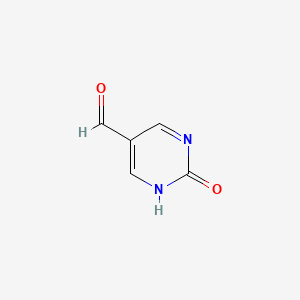
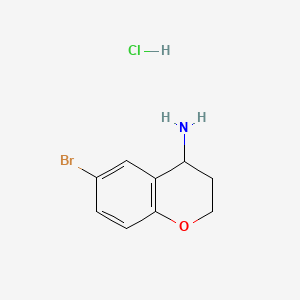
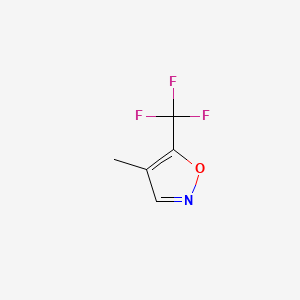
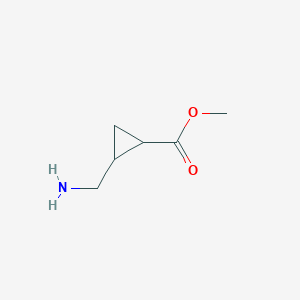

![1-(1,2-dimethyl-1H-benzo[d]imidazol-5-yl)-N-methylmethanamine](/img/structure/B575705.png)
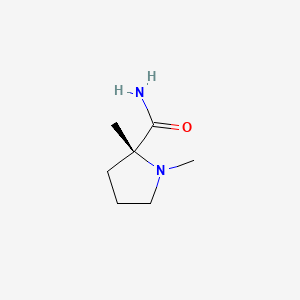
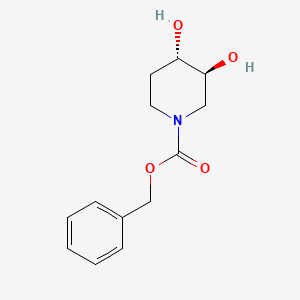
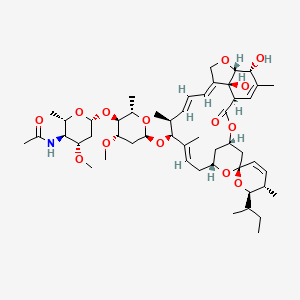
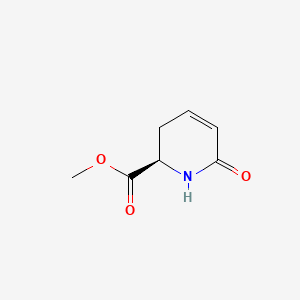
![3,6-Methanofuro[2,3-d][1,6,2]dioxazocine](/img/structure/B575717.png)